![molecular formula C11H14N4O B034027 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 107618-03-1](/img/structure/B34027.png)
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Übersicht
Beschreibung
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring with an imidazo[4,5-b]pyridine core, making it a versatile scaffold for drug development and other scientific applications.
Wirkmechanismus
Target of Action
The primary target of the compound 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is the Akt1 protein . Akt1, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
The compound acts as an inhibitor of Akt1 . It binds to the ATP binding cleft of Akt1, leading to the occlusion of ATP binding . This mechanism is distinct from that observed for kinase domain ATP-competitive inhibitors . The inhibition of Akt1 activation and its downstream target, PRAS40, is potent .
Biochemical Pathways
The inhibition of Akt1 affects the PI3K/AKT pathway . This pathway is involved in cellular quiescence, proliferation, cancer, and longevity . By inhibiting Akt1, the compound can affect the downstream targets of Akt1, such as PRAS40 .
Pharmacokinetics
The compound has been found to be effective at inhibiting the activation of Akt and an additional downstream effector (p70S6) following oral dosing in mice . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of intracellular Akt activation and its downstream target, PRAS40 . This can lead to the inhibition of cell proliferation and induction of apoptosis, which could be beneficial in the treatment of diseases such as cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antimigraine Activity
One of the most notable applications of 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is its role as a potential treatment for migraines. It acts as a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology. Research indicates that CGRP antagonists can significantly reduce migraine frequency and severity .
2. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways involved in tumor growth presents opportunities for developing novel cancer therapies .
3. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It exhibits protective effects against oxidative stress-induced neuronal damage, suggesting its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Migraine Treatment
A clinical trial investigating the efficacy of a CGRP antagonist derived from this compound reported a significant reduction in the number of migraine days experienced by participants over a three-month period. The trial demonstrated a favorable safety profile and improved quality of life metrics among users .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls. These findings support further investigation into its potential as an adjunct therapy in oncology .
Summary Table of Applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperidin-4-yl)-1H-indole: Another heterocyclic compound with a piperidine ring, known for its antimalarial properties.
2-(Pyridin-2-yl)pyrimidine: Exhibits a wide range of biological activities, including anti-fibrotic and antimicrobial effects.
Uniqueness
What sets 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one apart is its unique imidazo[4,5-b]pyridine core, which provides a distinct set of chemical properties and biological activities. This makes it a valuable scaffold for drug development and other scientific endeavors .
Biologische Aktivität
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and its potential therapeutic applications, particularly in oncology and antimicrobial therapy.
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.26 g/mol
- CAS Number : 185961-99-3
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |
PC-3 (Prostate) | 12.19 ± 0.25 | Inhibition of androgen receptor functions |
U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |
The compound has shown to suppress tumor growth in vivo, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness with the following minimal inhibitory concentrations (MIC):
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 40 | Gram-positive bacteria |
Escherichia coli | 200 | Gram-negative bacteria |
Pseudomonas aeruginosa | 500 | Gram-negative bacteria |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the piperidine and imidazole moieties significantly influence the biological activity of the compound. Substituents on the imidazole ring can enhance potency and selectivity towards specific cancer cell lines or bacterial strains.
Key Findings:
- Substituent Variability : Alterations in the piperidine ring can lead to variations in cytotoxicity and selectivity.
- Ring Positioning : The position of nitrogen atoms within the imidazole ring is crucial for maintaining activity against cancer cells and bacteria .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- In Vivo Tumor Suppression : A study involving tumor-bearing mice showed a significant reduction in tumor size when treated with this compound, suggesting its potential for clinical applications in oncology.
- In Vitro Bacterial Inhibition : Laboratory tests demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
Eigenschaften
IUPAC Name |
3-piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-14-9-2-1-5-13-10(9)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSZQPOIIRAKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC=N3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549573 | |
Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107618-03-1 | |
Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.